molecular formula C10H9BrF2N2 B1379785 5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole CAS No. 1393442-19-7

5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole

Cat. No.: B1379785
CAS No.: 1393442-19-7
M. Wt: 275.09 g/mol
InChI Key: AYJUEFHTFROPCN-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole is a heterocyclic aromatic compound with the molecular formula C10H9BrF2N2. This compound is characterized by the presence of bromine, ethyl, difluoro, and methyl substituents on a benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 5-azido-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole or 5-thioether-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole.

    Oxidation Products: Oxidized derivatives like this compound-4-carboxylic acid.

    Reduction Products: Reduced derivatives such as this compound-4-amine.

Scientific Research Applications

5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, ethyl, difluoro, and methyl groups on the benzodiazole ring makes it a versatile intermediate for various synthetic and research applications.

Properties

IUPAC Name

5-bromo-1-ethyl-6,7-difluoro-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2N2/c1-3-15-5(2)14-7-4-6(11)8(12)9(13)10(7)15/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJUEFHTFROPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=CC(=C(C(=C21)F)F)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101201951
Record name 1H-Benzimidazole, 5-bromo-1-ethyl-6,7-difluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393442-19-7
Record name 1H-Benzimidazole, 5-bromo-1-ethyl-6,7-difluoro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole, 5-bromo-1-ethyl-6,7-difluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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